molecular formula C23H20BrN3O3S2 B12025809 N-(3-bromophenyl)-2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618075-06-2

N-(3-bromophenyl)-2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12025809
CAS No.: 618075-06-2
M. Wt: 530.5 g/mol
InChI Key: NRXNHXUZTTZDDH-VXPUYCOJSA-N
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Description

This compound features a hybrid structure combining a thioxothiazolidinone core, an indole moiety, and a 3-bromophenyl acetamide group. The thioxothiazolidinone ring (4-oxo-2-thioxo) is conjugated with a Z-configuration double bond to the indole system, which is further substituted with a 2-oxo group. The 3-butyl chain on the thiazolidinone and the 3-bromophenyl acetamide side chain contribute to its stereoelectronic profile.

Properties

CAS No.

618075-06-2

Molecular Formula

C23H20BrN3O3S2

Molecular Weight

530.5 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C23H20BrN3O3S2/c1-2-3-11-26-22(30)20(32-23(26)31)19-16-9-4-5-10-17(16)27(21(19)29)13-18(28)25-15-8-6-7-14(24)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,25,28)/b20-19-

InChI Key

NRXNHXUZTTZDDH-VXPUYCOJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)SC1=S

Origin of Product

United States

Biological Activity

N-(3-bromophenyl)-2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by its unique structure, which combines several pharmacologically relevant moieties:

  • Thiazolidinone : Known for various biological activities including antimicrobial and anti-inflammatory properties.
  • Indole : Often associated with anticancer activity.
  • Bromophenyl Group : This substituent may enhance the compound's interaction with biological targets.

The molecular formula is C23H20BrN3O3S2C_{23}H_{20}BrN_{3}O_{3}S_{2} with a molecular weight of approximately 486.0 g/mol .

Research indicates that compounds similar to N-(3-bromophenyl)-2-[(3Z)-... exhibit interactions with various biological targets. The thiazolidinone and indole components may modulate enzyme activity or receptor functions, contributing to their therapeutic effects. Specific mechanisms include:

  • Antimicrobial Activity : Compounds with thiazolidinone structures have shown significant antibacterial effects against resistant strains such as MRSA and VRE .
  • Anticancer Activity : Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Activity

N-(3-bromophenyl)-2-[(3Z)-... has demonstrated notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 2.95 to 7.14 µg/mL against various bacterial strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Cell Line Studies : Preliminary studies indicate that derivatives can inhibit the proliferation of cancer cell lines, including TK-10 and HT-29 .

Anti-inflammatory Properties

Compounds with similar thiazolidinone structures have been evaluated for their anti-inflammatory effects, showing promise in reducing inflammation markers in vitro .

Research Findings and Case Studies

Several studies have focused on the biological activity of compounds related to N-(3-bromophenyl)-2-[(3Z)-... Here are some notable findings:

StudyFindings
Antimicrobial Study Compound showed significant inhibition of biofilm formation in resistant strains (BICs ranging from 2.03 to 8.23 µg/mL) .
Cytotoxicity Assays Evaluated against various cancer cell lines; exhibited moderate cytotoxicity at higher concentrations (100 µg/mL) .
Structure-Activity Relationship (SAR) Variations in substituents influenced biological activity significantly; compounds with specific thiazolidinone modifications displayed enhanced antibacterial properties .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that compounds containing thiazolidine and indole structures exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation through apoptosis induction mechanisms. The presence of the thiazolidine moiety enhances the interaction with biological targets, potentially leading to increased cytotoxicity against various cancer cell lines .

2. Antimicrobial Properties
The thiazolidine derivatives have been noted for their antimicrobial activities against a range of pathogens. In vitro studies demonstrated that compounds with similar structures to N-(3-bromophenyl)-2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests potential for development as antimicrobial agents.

3. Anti-inflammatory Effects
Compounds featuring indole rings are often associated with anti-inflammatory effects. Preliminary studies have shown that derivatives can reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiazolidine derivatives into polymer matrices has been explored to enhance charge transport properties .

2. Sensor Development
Due to its structural characteristics, this compound is being investigated for use in chemical sensors. Its ability to interact with specific analytes can be harnessed for the development of selective sensors for environmental monitoring .

Case Studies

Case Study 1: Anticancer Research
A study published in the "Journal of Medicinal Chemistry" investigated a series of thiazolidine-based compounds similar to N-(3-bromophenyl)-2[(3Z)-...]. The results indicated potent activity against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, researchers synthesized various thiazolidine derivatives and tested them against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ in three key regions:

Thioxothiazolidinone substituents: Variations include 3-allyl, 3-benzyl, or 3-methoxypropyl groups (). The 3-butyl group in the target compound may enhance lipophilicity compared to shorter chains (e.g., allyl) or aromatic substituents (e.g., benzyl) .

Aromatic acetamide groups : The 3-bromophenyl group contrasts with 2-methylphenyl (), 4-chlorophenyl (), and heterocyclic thienyl groups (). Bromine’s electron-withdrawing nature may influence hydrogen bonding and solubility compared to methyl or chloro substituents .

Spectroscopic Trends

Key NMR shifts for the thioxothiazolidinone-indole core ():

  • C=S (thioxo) : IR ~1220–1240 cm⁻¹ .
  • Indole NH : 1H NMR δ 10.2–11.0 ppm (broad, exchangeable) .
  • Thiazolidinone C=O: 13C NMR δ 170–175 ppm . The 3-bromophenyl group would introduce deshielding effects, shifting aromatic protons downfield (δ 7.3–7.8 ppm) compared to methyl-substituted analogs (δ 6.9–7.2 ppm) .

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, acetanilide is dissolved in glacial acetic acid and treated with bromine (Br₂) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds at 0–5°C to minimize di-substitution and side reactions. The bromine selectively attacks the para position of the acetylated aniline, forming N-(3-bromophenyl)acetamide with >75% yield after recrystallization.

Key Parameters:

  • Molar Ratio: 1:1.1 (acetanilide:Br₂)

  • Catalyst: 5% v/v H₂SO₄

  • Temperature: 0–5°C

  • Workup: Neutralization with NaHCO₃, filtration, and recrystallization from ethanol

Characterization Data

  • Melting Point: 142–144°C

  • ¹H NMR (300 MHz, CDCl₃): δ 7.35 (t, 1H, J = 8.1 Hz, Ar-H), 7.25 (d, 1H, J = 7.8 Hz, Ar-H), 7.15 (s, 1H, Ar-H), 6.95 (d, 1H, J = 8.4 Hz, Ar-H), 2.15 (s, 3H, CH₃)

Preparation of the Oxindole-Thiazolidinone Core

The oxindole-thiazolidinone fragment is constructed through a cyclocondensation strategy , leveraging methodologies from thiazolidinone synthesis and indole derivatives.

Synthesis of 2-Oxo-2,3-dihydro-1H-indole (Oxindole)

Oxindole is prepared via reduction of isatin using sodium borohydride (NaBH₄) in aqueous ethanol. The reaction proceeds at 25°C for 2 hours, yielding 85–90% of oxindole.

Reaction Scheme:

IsatinNaBH₄, EtOH/H₂O2-Oxoindoline\text{Isatin} \xrightarrow{\text{NaBH₄, EtOH/H₂O}} \text{2-Oxoindoline}

Formation of the Thiazolidinone Moiety

The thiazolidinone ring is introduced via cyclocondensation of oxindole with thiourea, carbon disulfide (CS₂), and 1-bromobutane in the presence of pyridine. This step forms the 3-butyl-2-thioxo-1,3-thiazolidin-4-one intermediate.

Optimized Conditions:

  • Solvent: Toluene

  • Base: Pyridine (1.1 eq)

  • Temperature: 90°C, 7 hours

  • Yield: 68–72%

Knoevenagel Condensation for Ylidene Formation

The 5-ylidene group is introduced via Knoevenagel condensation between 3-butyl-2-thioxo-1,3-thiazolidin-4-one and oxindole’s ketone group. Piperidine (10 mol%) in refluxing ethanol facilitates the reaction, achieving Z-selectivity due to steric hindrance.

Characterization of Intermediate:

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 178.9 (C=O), 165.2 (C=S), 122.4–135.8 (Ar-C), 45.7 (CH₂-butyl)

Coupling of N-(3-Bromophenyl)acetamide to the Oxindole-Thiazolidinone Fragment

The final step involves amide bond formation between N-(3-bromophenyl)acetamide and the oxindole-thiazolidinone intermediate. A carbodiimide-mediated coupling using 1,1-carbonyldiimidazole (CDI) in acetonitrile proves most effective.

Reaction Protocol

  • Activation: N-(3-bromophenyl)acetic acid (derived from hydrolysis of the acetamide) is treated with CDI (1.2 eq) and pyridine (0.1 eq) in acetonitrile at 25°C for 1 hour.

  • Coupling: The activated acid is reacted with the oxindole-thiazolidinone amine derivative (1.0 eq) at 50°C for 12 hours.

  • Workup: Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound in 65–70% purity.

Optimization Data

ParameterValue
Coupling ReagentCDI
SolventAcetonitrile
Temperature50°C
Reaction Time12 hours
Yield65–70%

Mechanistic Insights and Stereochemical Control

The Z-configuration at the 3-position of the thiazolidinone-ylidene group is dictated by steric effects during the Knoevenagel condensation. Bulkier substituents on the thiazolidinone favor the Z-isomer due to reduced orbital overlap in the transition state. Computational docking studies (MOE-2016) corroborate this, showing enhanced stability of the Z-isomer by 2.3 kcal/mol compared to the E-form .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 3-bromoaniline with a thiazolidinone precursor (e.g., 3-butyl-4-oxo-2-thioxo-thiazolidine) under basic conditions (e.g., NaOH in ethanol at 60–80°C) to form the acetamide linkage .
  • Step 2: Cyclization of the indole moiety via intramolecular Knoevenagel condensation, requiring anhydrous conditions and catalysts like piperidine or acetic acid .
  • Critical Parameters:
    • Solvent: Ethanol or chloroform for solubility and stability of intermediates.
    • Temperature: 70–90°C for optimal reaction kinetics.
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns protons and carbons in the indole, thiazolidinone, and acetamide moieties. Key signals include the Z-configuration olefinic proton (δ 6.8–7.2 ppm) and thioxo sulfur environment (δ 170–180 ppm in ¹³C) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁BrN₂O₃S₂: ~541.02 Da) .
  • FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate functional groups .

Advanced: How can reaction mechanisms involving the thiazolidinone-indole core be elucidated?

Methodological Answer:
Mechanistic studies require kinetic and computational approaches:

  • Kinetic Analysis: Monitor reaction intermediates via time-resolved UV-Vis spectroscopy or quenching experiments. For example, track the Knoevenagel condensation rate under varying pH (4.0–7.0) .
  • Isotopic Labeling: Use ¹⁸O-labeled carbonyl groups to trace oxygen migration during ring formation .
  • Computational Modeling: Density Functional Theory (DFT) calculates activation energies for cyclization steps. Software like Gaussian or ORCA models transition states .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods. For example, compare results against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Dose-Response Curves: Establish EC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to assess selectivity .
  • Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to determine significance between experimental replicates .

Advanced: What computational strategies best model the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., cyclooxygenase-2 or bacterial DNA gyrase). Focus on hydrogen bonding with the thioxo group and π-π stacking with the indole ring .
  • Molecular Dynamics (MD): Simulate ligand-protein stability in GROMACS with AMBER force fields. Analyze root-mean-square deviation (RMSD) over 100 ns trajectories .
  • QSAR Studies: Develop regression models correlating substituent electronegativity (e.g., bromophenyl vs. chlorophenyl) with antibacterial potency .

Advanced: How can structure-activity relationship (SAR) studies optimize the thiazolidinone moiety?

Methodological Answer:

  • Systematic Substitution: Replace the 3-butyl group with shorter (methyl) or branched (isopropyl) alkyl chains to assess steric effects on bioactivity .
  • In Vitro Screening: Test analogs against panels of kinases or microbial targets. For example, compare IC₅₀ values for thiazolidinone vs. oxadiazole derivatives .
  • Crystallography: Resolve X-ray structures of ligand-enzyme complexes (e.g., PDB deposition) to identify critical hydrogen bonds or hydrophobic interactions .

Basic: What are the key stability considerations for handling this compound in vitro?

Methodological Answer:

  • Storage: Lyophilized powder at -20°C under argon to prevent oxidation of the thioxo group .
  • Solubility: Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for cell-based assays. Aggregation can be monitored via dynamic light scattering (DLS) .

Advanced: How can researchers investigate the compound’s potential off-target effects in pharmacological studies?

Methodological Answer:

  • Proteome Profiling: Utilize affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • CYP450 Inhibition Assays: Measure IC₅₀ against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Transcriptomics: RNA-seq of treated cells (e.g., 10 µM, 24 hr) identifies dysregulated pathways (e.g., NF-κB or MAPK) .

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